REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].Cl[C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][C:7]=1[N+:14]([O-:16])=[O:15]>O>[OH:2][CH2:1][CH2:3][NH:4][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][C:7]=1[N+:14]([O-:16])=[O:15]
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Name
|
|
Quantity
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38 mL
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Type
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reactant
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Smiles
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C(O)CN
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Name
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|
Quantity
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51.6 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
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Name
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Quantity
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270 mL
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for one hour at 100°-110° C. (oil bath)
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Duration
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1 h
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Type
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FILTRATION
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Details
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the orange precipitate was filtered
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
|
air-dried
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Name
|
|
Type
|
product
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Smiles
|
OCCNC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |